4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate is a specialized organic compound characterized by the presence of a heptafluoroisopropyl group and a methyl group attached to a phenyl ring, which is further bonded to an isocyanate functional group
Preparation Methods
The synthesis of 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate typically involves the reaction of 4-(Heptafluoroisopropyl)-2-(methyl)aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: Participates in [4+1] cycloaddition reactions with conjugated heterodienes to form heterocyclic compounds.
Substitution Reactions: Can undergo substitution reactions at the aromatic ring, especially under electrophilic conditions.
Common reagents used in these reactions include amines, alcohols, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate involves its reactivity towards nucleophiles, leading to the formation of stable covalent bonds. This reactivity is primarily due to the electron-withdrawing effect of the heptafluoroisopropyl group, which enhances the electrophilicity of the isocyanate group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate can be compared with other phenyl isocyanates such as:
Phenyl isocyanate: Lacks the heptafluoroisopropyl and methyl groups, making it less reactive and less specialized.
4,4’-Methylenebis(phenyl isocyanate): Contains two isocyanate groups and is widely used in the production of polyurethanes.
4-(Trifluoromethylthio)phenyl isocyanate: Contains a trifluoromethylthio group, which imparts different reactivity and applications.
The uniqueness of this compound lies in its enhanced reactivity and stability due to the presence of the heptafluoroisopropyl group, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1-isocyanato-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F7NO/c1-6-4-7(2-3-8(6)19-5-20)9(12,10(13,14)15)11(16,17)18/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLDPWCXWGQXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.